REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:11])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:4].[C-:12]#[N:13].[Na+]>CS(C)=O>[CH3:4][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:11])[CH2:2][C:12]#[N:13] |f:1.2|
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Name
|
|
Quantity
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150 g
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Type
|
reactant
|
Smiles
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ClCC(C)(C1=CC=CC=C1)C
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Name
|
|
Quantity
|
54.46 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The solution was concentrated to half the initial volume, H2O (400 mL)
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
|
it was extracted with Et2O (3×)
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Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a crude product (115.1 g), which
|
Type
|
CUSTOM
|
Details
|
as obtained
|
Name
|
|
Type
|
|
Smiles
|
CC(CC#N)(C)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |